molecular formula C15H25NO2 B5014442 2-[5-(2,4-Dimethylphenoxy)pentylamino]ethanol

2-[5-(2,4-Dimethylphenoxy)pentylamino]ethanol

Cat. No.: B5014442
M. Wt: 251.36 g/mol
InChI Key: FIMGGHJUUPHNOG-UHFFFAOYSA-N
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Description

2-[5-(2,4-Dimethylphenoxy)pentylamino]ethanol is an organic compound with a complex structure that includes a phenoxy group, a pentyl chain, and an aminoethanol moiety

Properties

IUPAC Name

2-[5-(2,4-dimethylphenoxy)pentylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-13-6-7-15(14(2)12-13)18-11-5-3-4-8-16-9-10-17/h6-7,12,16-17H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMGGHJUUPHNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCCNCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-Dimethylphenoxy)pentylamino]ethanol typically involves the reaction of 2,4-dimethylphenol with a suitable halogenated pentylamine under basic conditions to form the intermediate 2,4-dimethylphenoxy-pentylamine. This intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethanol group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-Dimethylphenoxy)pentylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[5-(2,4-Dimethylphenoxy)pentylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2,4-Dimethylphenoxy)pentylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the aminoethanol moiety can form hydrogen bonds with active site residues. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol
  • 2-[5-(2,6-Dimethylphenoxy)pentylamino]ethanol
  • 2-[5-(3,5-Dimethylphenoxy)pentylamino]ethanol

Uniqueness

2-[5-(2,4-Dimethylphenoxy)pentylamino]ethanol is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to its similar compounds.

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